molecular formula C11H15BrMgO B6317027 4-(Benzyloxy)butylmagnesium bromide CAS No. 119272-62-7

4-(Benzyloxy)butylmagnesium bromide

Cat. No.: B6317027
CAS No.: 119272-62-7
M. Wt: 267.45 g/mol
InChI Key: XRSIAILAJRPNTC-UHFFFAOYSA-M
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Description

4-(Benzyloxy)butylmagnesium bromide is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which serves as a versatile tool for the formation of carbon-carbon bonds. The compound has the molecular formula C11H15BrMgO and a molecular weight of 267.4479 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butylmagnesium bromide is typically prepared by reacting 4-(benzyloxy)butyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict anhydrous conditions, and employing automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)butylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group.

    Alkylation Reactions: Acts as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

    Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.

    Conditions: Reactions are usually carried out under an inert atmosphere to prevent degradation of the Grignard reagent.

Major Products:

    Alcohols: The primary products formed from reactions with carbonyl compounds are alcohols with a four-carbon chain extension and a terminal benzyloxy group.

Scientific Research Applications

4-(Benzyloxy)butylmagnesium bromide finds application in various research areas due to its unique functional groups:

    Synthesis of Alcohols: Used to synthesize alcohols with a four-carbon chain extension and a terminal benzyloxy group.

    Alkylation Reactions: Utilized in alkylation reactions to create new carbon-carbon bonds in organic molecules.

    Synthesis of Organometallic Compounds: Acts as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites in the molecule.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

    Butylmagnesium Bromide: Similar in structure but lacks the benzyloxy protecting group.

Uniqueness: 4-(Benzyloxy)butylmagnesium bromide is unique due to the presence of the benzyloxy group, which serves as a protecting group for hydroxyl functionalities. This allows for selective reactions and the synthesis of more complex molecules.

Properties

IUPAC Name

magnesium;butoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSIAILAJRPNTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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